2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-11(2)5-6-15-13(17)10-16-7-3-4-12(8-14)9-16/h11-12H,3-10,14H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQWABYVDMPKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(Aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide, also known as a piperidine derivative, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H20N2O
- Molecular Weight : 208.30 g/mol
- IUPAC Name : this compound
Research indicates that piperidine derivatives exhibit various biological activities, including:
- Neurotransmitter Modulation : These compounds often interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin. For instance, some studies suggest that similar compounds can enhance GABAergic transmission, which may have implications for treating anxiety and depression .
- Inhibition of Enzymatic Activity : Piperidine derivatives have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially enhancing analgesic effects .
Biological Activity Data
Study 1: FAAH Inhibition and Pain Management
A study investigated the analgesic properties of piperidine derivatives in models of chronic pain. The results demonstrated that compounds similar to this compound significantly reduced pain sensitivity through FAAH inhibition, suggesting potential therapeutic use in pain management .
Study 2: Neuroprotective Properties
Another research effort focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The findings indicated that these compounds could reduce markers of inflammation and oxidative stress in neuronal cells, pointing towards their potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a broader class of acetamide derivatives with modifications in the alkyl chain, heterocyclic substituents, or aromatic groups. Below is a comparative analysis of key analogues:
Key Differences and Implications
The 3-methylbutyl chain contributes to moderate lipophilicity, balancing membrane permeability and solubility. In contrast, phenyl-containing analogues (e.g., 17{5,5}) exhibit lower solubility due to aromatic hydrophobicity .
Synthetic Efficiency :
- The target compound achieves a 73% yield , outperforming analogues like 17{5,5} (18% yield) due to fewer steric hindrances and simpler purification steps .
Bioactivity: Piperidine-based analogues (e.g., 17{3,3}) show HIV-1 inhibition via CXCR4 receptor antagonism, suggesting the target compound may share similar mechanisms . The thieno-pyrimidine derivative () is tailored for kinase screening, highlighting how heterocyclic extensions diversify applications .
Preparation Methods
Formation of the Piperidine Ring and Aminomethyl Substitution
The piperidine ring is synthesized from 1,5-diamine precursors or via cyclization of amino alcohols under acidic or basic conditions.
The 3-position aminomethyl group can be introduced by reductive amination of a 3-formylpiperidine intermediate using formaldehyde and an appropriate reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Alternative methods include nucleophilic substitution on a 3-halopiperidine derivative with an amine source, followed by reduction.
Acetamide Coupling with 3-Methylbutyl Side Chain
The acetamide moiety bearing the 3-methylbutyl substituent is typically introduced via amide bond formation between the piperidinyl amine and a carboxylic acid derivative or activated ester of 3-methylbutanoic acid.
Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or their hydrochloride salts are commonly used to activate the carboxylic acid for amide bond formation.
Reaction conditions are generally mild, performed in solvents like dichloromethane or dimethylformamide at temperatures ranging from 0 °C to room temperature to preserve stereochemistry and avoid side reactions.
Deprotection and Purification
If protecting groups are used on the amino functionalities during synthesis, deprotection is carried out using acid or base treatments depending on the protecting group type.
Final purification is typically achieved by chromatographic methods such as flash column chromatography or preparative HPLC to obtain the target compound with high purity.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Piperidine ring formation | Cyclization | Acidic or basic medium, heating | Choice of precursor dictates conditions |
| Aminomethyl introduction | Reductive amination | Formaldehyde, NaBH3CN or NaBH(OAc)3, mild solvents | Selective for 3-position substitution |
| Acetamide coupling | Amide bond formation | DCC or EDC, base (e.g., DIPEA), DCM or DMF, 0–25 °C | Preserves stereochemistry; high yield |
| Deprotection | Acid/base treatment | TFA, HCl, or NaOH depending on protecting groups | Mild conditions prevent degradation |
Research Findings and Notes
Studies indicate that the stereochemical integrity of the 3-methylbutyl side chain and the piperidine ring is critical for biological activity, necessitating careful control of reaction conditions to prevent racemization.
The use of carbodiimide coupling reagents is preferred for their efficiency and mildness, minimizing side reactions and facilitating scale-up.
Industrial synthesis may incorporate continuous flow chemistry to enhance reaction control, yield, and reproducibility while reducing solvent use and waste generation.
Hydrolysis and acylation side reactions are monitored and minimized by optimizing reagent equivalents and reaction times.
The aminomethyl substitution at the 3-position of piperidine has been effectively achieved using reductive amination, which offers regioselectivity and good functional group tolerance.
Summary Table of Key Preparation Steps
| Preparation Stage | Methodology | Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Piperidine ring synthesis | Cyclization of diamines | Acid/base, heat | Formation of six-membered ring |
| Aminomethyl group introduction | Reductive amination | Formaldehyde, NaBH3CN | Selective 3-position substitution |
| Acetamide bond formation | Carbodiimide-mediated coupling | DCC or EDC, base, DCM/DMF | Efficient amide bond formation |
| Deprotection and purification | Acid/base treatment, chromatography | TFA/HCl/NaOH, flash chromatography | High purity product |
Q & A
Q. What are the key steps in synthesizing 2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide?
The synthesis typically involves sequential functionalization of the piperidine core and acetamide coupling. Key steps include:
- Aminomethylation of piperidine : Introducing the aminomethyl group at the 3-position via reductive amination or nucleophilic substitution, requiring precise pH control (~7–9) and temperatures of 40–60°C .
- Acetamide coupling : Reacting the modified piperidine with 3-methylbutylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM at 0–25°C .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity .
Q. Which spectroscopic methods are used to confirm the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR validate the piperidine backbone, acetamide linkage, and substituent positions. Key signals include piperidine H-3 (δ 3.1–3.4 ppm) and acetamide carbonyl (δ 170–172 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as the piperidinyl-acetamide cleavage product .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H stretch) .
Q. What are common impurities encountered during synthesis, and how are they removed?
- Unreacted intermediates : Residual piperidine or 3-methylbutylamine detected via TLC (Rf comparison). Removed by washing with dilute HCl or aqueous extraction .
- Side products : Over-alkylation byproducts (e.g., di-substituted piperidine) eliminated via gradient chromatography .
- Solvent traces : Residual DMF or DCM identified by GC-MS and removed under high vacuum (<0.1 mmHg) .
Q. What solvents are suitable for purification?
- Polar aprotic solvents : DMF or DCM for reaction steps due to solubility of intermediates .
- Chromatography : Ethyl acetate/hexane (1:1) for non-polar impurities; methanol/CH₂Cl₂ (5–10% MeOH) for polar byproducts .
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals .
Q. What safety considerations are critical during synthesis?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact with amines or coupling agents .
- Ventilation : Use fume hoods due to volatile solvents (e.g., DCM) .
- Waste disposal : Neutralize acidic/basic waste before disposal; halogenated solvents require segregated containers .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- Temperature modulation : Lower coupling reaction temperatures (0–5°C) reduce racemization of the acetamide .
- Catalyst screening : Test alternative coupling agents (e.g., DCC vs. EDC) to minimize side reactions .
- Solvent selection : Anhydrous THF may improve aminomethylation efficiency compared to DMF .
- Real-time monitoring : Use in-situ FTIR to track reaction progress and adjust conditions dynamically .
Q. How can contradictions in spectral data interpretation be resolved?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- 2D NMR techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, especially in crowded piperidine regions .
- Isotopic labeling : ¹⁵N-labeling of the aminomethyl group aids in distinguishing overlapping signals in complex spectra .
Q. How can the compound’s stability be assessed under varying conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks. Monitor via HPLC for degradation products (e.g., hydrolyzed acetamide) .
- pH stability : Dissolve in buffers (pH 1–13) and analyze by LC-MS to identify pH-sensitive bonds .
- Long-term storage : Store at -20°C under argon; periodic NMR checks detect structural changes .
Q. How to design experiments to evaluate biological activity?
- Target selection : Prioritize receptors (e.g., GPCRs, kinases) based on structural analogs with reported activity .
- In vitro assays :
- Binding assays : Radioligand competition studies (IC₅₀ determination) .
- Functional assays : cAMP accumulation or calcium flux assays for GPCR targets .
- ADME profiling : Microsomal stability (human liver microsomes) and plasma protein binding assays .
Q. What challenges arise when scaling up synthesis, and how are they addressed?
- Reaction homogeneity : Use continuous flow reactors for aminomethylation to maintain consistent mixing .
- Purification scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for larger batches .
- Thermal safety : Conduct DSC analysis to identify exothermic peaks and optimize cooling rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
